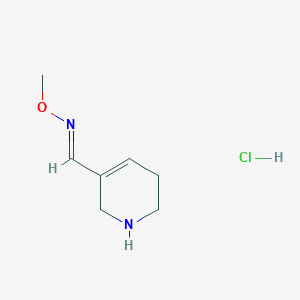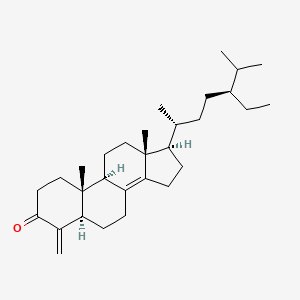
1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride
描述
1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 183.19 g/mol. This compound is commonly used as an analytical reagent in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride involves several steps. One common method includes the reaction of 1,2,5,6-tetrahydropyridine-3-carboxaldehyde with methoxylamine hydrochloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反应分析
Types of Reactions
1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxime, amine, and substituted pyridine derivatives, which have applications in different fields of chemistry and industry .
科学研究应用
1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an analytical reagent for the detection and quantification of various substances.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and senile dementia.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
- 1,2,5,6-Tetrahydropyridine-3-carboxaldehyde oxime
- 1,2,5,6-Tetrahydropyridine-3-carboxaldehyde
- Methoxylamine hydrochloride
Uniqueness
1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and solubility, making it a valuable reagent in various scientific and industrial applications .
属性
IUPAC Name |
(E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)methanimine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-10-9-6-7-3-2-4-8-5-7;/h3,6,8H,2,4-5H2,1H3;1H/b9-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKHZRONIMAIRB-MLBSPLJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139886-03-6 | |
| Record name | RU 35963 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139886036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,3R,4R)-2-(2-amino-1H-imidazol-5-yl)-3,4-bis[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B1241268.png)

![[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate](/img/structure/B1241272.png)
![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1241273.png)



![1-[3-(Dimethylsulfamoyl)phenyl]-3-[(5-methyl-2-furyl)methyleneamino]thiourea](/img/structure/B1241279.png)
![1-[(E)-1-(4-methoxyphenyl)propan-2-ylideneamino]-3-(4-propan-2-ylphenyl)thiourea](/img/structure/B1241280.png)


![(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1241288.png)
![(2R)-2-[2-[4-[[(3R)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butylamino]-2-oxoethyl]-2-hydroxybutanedioic acid](/img/structure/B1241289.png)
